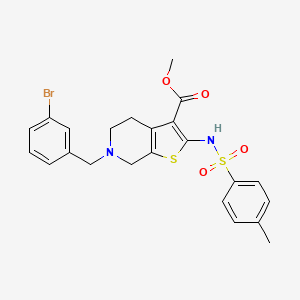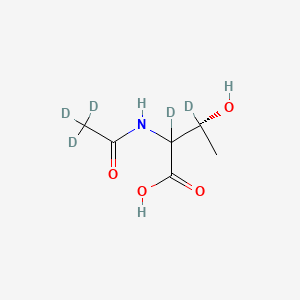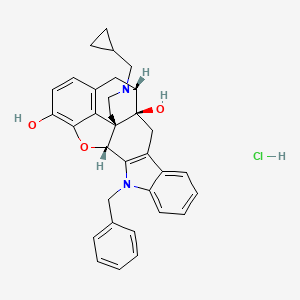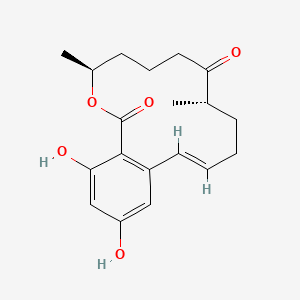![molecular formula C53H79N13O11S2 B12387419 [Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)
[Pmp1,Tyr(OEt)2] AVP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Pmp1,Tyr(OEt)2] AVP is a linear analogue of a cyclic arginine vasopressin antagonist. This compound is known for its ability to retain the antagonistic properties of its parent compound, arginine vasopressin, while exhibiting unique structural characteristics .
Méthodes De Préparation
The synthesis of [Pmp1,Tyr(OEt)2] AVP involves custom peptide synthesis techniques. The compound is synthesized by incorporating specific amino acid residues in a linear sequence. The reaction conditions typically involve the use of protecting groups to ensure the correct sequence and structure of the peptide. Industrial production methods for this compound are not widely documented, but they likely involve similar peptide synthesis techniques on a larger scale .
Analyse Des Réactions Chimiques
[Pmp1,Tyr(OEt)2] AVP undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may lead to the cleavage of these bonds .
Applications De Recherche Scientifique
[Pmp1,Tyr(OEt)2] AVP has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study peptide synthesis and structure-activity relationships. In biology, it serves as a tool to investigate the role of vasopressin receptors in various physiological processes. In medicine, it is used in research to develop new therapeutic agents targeting vasopressin receptors .
Mécanisme D'action
The mechanism of action of [Pmp1,Tyr(OEt)2] AVP involves its interaction with vasopressin receptors. By binding to these receptors, the compound acts as an antagonist, blocking the effects of endogenous vasopressin. This interaction affects various molecular targets and pathways, including those involved in water retention, blood pressure regulation, and social behavior .
Comparaison Avec Des Composés Similaires
[Pmp1,Tyr(OEt)2] AVP is unique compared to other similar compounds due to its linear structure and specific amino acid sequence. Similar compounds include other vasopressin antagonists, such as this compound’s parent compound, arginine vasopressin, and other synthetic analogues. The uniqueness of this compound lies in its ability to retain antagonistic properties while exhibiting a distinct linear structure .
Propriétés
Formule moléculaire |
C53H79N13O11S2 |
|---|---|
Poids moléculaire |
1138.4 g/mol |
Nom IUPAC |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C53H79N13O11S2/c1-4-77-34-19-17-33(18-20-34)26-36(60-43(69)28-53(79)21-9-6-10-22-53)46(71)62-37(25-32-13-7-5-8-14-32)48(73)65-44(31(2)3)50(75)63-38(27-41(54)67)47(72)64-39(30-78)51(76)66-24-12-16-40(66)49(74)61-35(15-11-23-58-52(56)57)45(70)59-29-42(55)68/h5,7-8,13-14,17-20,31,35-40,44,78-79H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,73)(H4,56,57,58)/t35-,36+,37-,38-,39-,40-,44-/m0/s1 |
Clé InChI |
RSLVVFFWBBEMTC-YVTRKGAJSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S |
SMILES canonique |
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


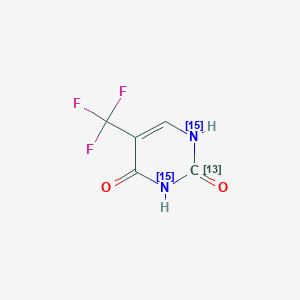

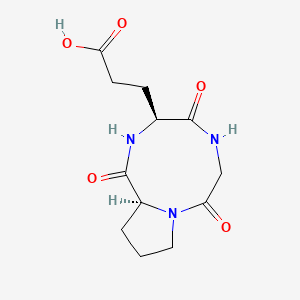
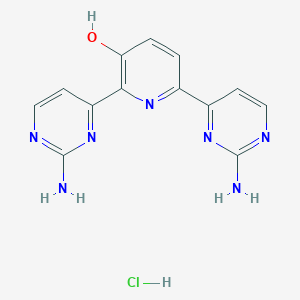
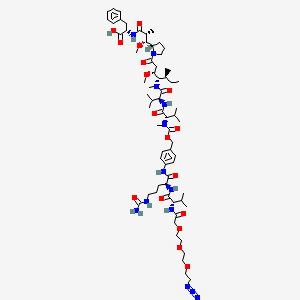
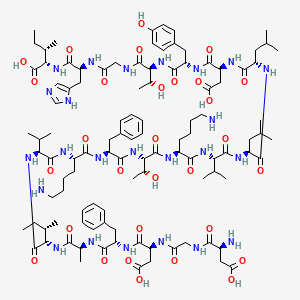
![9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one](/img/structure/B12387366.png)
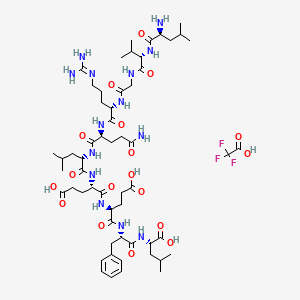
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12387381.png)
